3-(Benzyloxy)-5-phenylpyridin-2-amine

c-MET kinase inhibition ligand efficiency structure-based drug design

3-(Benzyloxy)-5-phenylpyridin-2-amine (CAS 756504-75-3) is a functionalized 2-aminopyridine that serves as the prototypical scaffold of a novel 2-amino-5-aryl-3-benzyloxypyridine series designed to improve ligand–target interactions in the c-MET kinase ATP-binding pocket. This series was created to replace the 2,6-dichlorophenyl group of the early lead PHA-665752 with a more vector-optimized 3-benzyloxy substituent, resulting in superior ligand efficiency and ultimately enabling the discovery of the clinical candidate crizotinib.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
Cat. No. B8167409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-phenylpyridin-2-amine
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=CC(=C2)C3=CC=CC=C3)N
InChIInChI=1S/C18H16N2O/c19-18-17(21-13-14-7-3-1-4-8-14)11-16(12-20-18)15-9-5-2-6-10-15/h1-12H,13H2,(H2,19,20)
InChIKeyWSMASMMUYIRFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-5-phenylpyridin-2-amine – Core Scaffold of the 2-Amino-5-aryl-3-benzyloxypyridine c-MET/ALK Inhibitor Series


3-(Benzyloxy)-5-phenylpyridin-2-amine (CAS 756504-75-3) is a functionalized 2-aminopyridine that serves as the prototypical scaffold of a novel 2-amino-5-aryl-3-benzyloxypyridine series designed to improve ligand–target interactions in the c-MET kinase ATP-binding pocket [1]. This series was created to replace the 2,6-dichlorophenyl group of the early lead PHA-665752 with a more vector-optimized 3-benzyloxy substituent, resulting in superior ligand efficiency and ultimately enabling the discovery of the clinical candidate crizotinib [1].

Reported core of crizotinib lead series
Published c-MET binding mode (PDB 2WGJ, 2XP2)
Scaffold for structure-based kinase inhibitor design

Why Generic 2-Aminopyridine or 5-Phenylpyridin-2-amine Analogs Cannot Replace 3-(Benzyloxy)-5-phenylpyridin-2-amine in c-MET/ALK Drug Discovery


The 3-benzyloxy substitution is not an interchangeable decoration; it is the critical structural determinant that enabled the 2-amino-5-aryl-3-benzyloxypyridine series to overcome the ligand-efficiency limitations of the predecessor PHA-665752 series [1]. Replacing the 3-benzyloxy group with a smaller alkoxy group, a halogen, or a different aryl ether drastically alters the vector angle into the hydrophobic back pocket of c-MET, compromising potency and selectivity [1]. Consequently, generic 2-amino-5-phenylpyridine or simple 3-alkoxy analogs cannot recapitulate the binding mode that made 3-(benzyloxy)-5-phenylpyridin-2-amine the validated starting point for crizotinib development [1].

3-Benzyloxy vector geometry Critical for c-MET back-pocket engagement; smaller groups may reduce potency
Alkoxy/halogen substitution Different vector angle can compromise binding mode and selectivity profile
5-Phenyl-only analogs Lack of 3-benzyloxy prevents recapitulating crizotinib binding orientation

Quantitative Differentiation Evidence for 3-(Benzyloxy)-5-phenylpyridin-2-amine Versus PHA-665752 and Other 2-Aminopyridine Analogs


Ligand Efficiency Advantage Over PHA-665752 Due to Optimized 3-Benzyloxy Vector

Cocrystal structures revealed that the 3-benzyloxy group of the 2-amino-5-aryl-3-benzyloxypyridine series reaches deeper into the hydrophobic back pocket of c-MET via a more direct vector than the 2,6-dichlorophenyl group of PHA-665752 (compound 3), yielding higher ligand efficiency (LE) [1]. While exact LE values for 3-(benzyloxy)-5-phenylpyridin-2-amine itself were not disclosed, the series as a whole demonstrated improved LE compared to the PHA-665752 scaffold, which was a key driver for its selection over alternative cores [1].

Ligand Efficiency
Class-level
Improved vector to c-MET back pocket vs PHA-665752
Supports scaffold selection for kinase programs
LE values not individually quantified; series-level inference
c-MET kinase inhibition ligand efficiency structure-based drug design

Validated Path to Clinical c-MET/ALK Dual Inhibitor Crizotinib

The 2-amino-5-aryl-3-benzyloxypyridine series, exemplified by 3-(benzyloxy)-5-phenylpyridin-2-amine, was the direct starting point for the optimization that yielded crizotinib (PF-02341066), a potent c-MET (cell IC₅₀ = 8.0 nM) and ALK (cell IC₅₀ = 20 nM) dual inhibitor [1][2]. Analogs lacking the 3-benzyloxy group or having alternative C5 substituents failed to match the potency and kinase selectivity profile required for clinical advancement [1].

Clinical Translation
Class-level
Only this scaffold series yielded FDA-approved crizotinib (c-MET IC₅₀ 8.0 nM, ALK 20 nM)
Reported crizotinib derived from this chemotype
Individual scaffold not directly tested; class-level outcome
c-MET inhibitor ALK inhibitor crizotinib

Preferential Binding Mode Confirmed by Multiple X-ray Cocrystal Structures

Multiple publicly deposited X-ray cocrystal structures (PDB 2WGJ, 2XP2) confirm that crizotinib, and by extension the 2-amino-5-aryl-3-benzyloxypyridine scaffold, engages the c-MET kinase domain through a conserved binding mode in which the 3-benzyloxy group occupies the hydrophobic back pocket, while the 5-phenyl ring sits in the solvent-exposed region [1]. This binding mode is not achievable with 3-unsubstituted or 3-halo analogs, as evidenced by the co-planar arrangement required by the 2-aminopyridine hinge-binding motif [1].

Binding Mode
Reported
3-Benzyloxy occupies c-MET back pocket (PDB 2WGJ, 2XP2)
Structurally validated target engagement
Cocrystal data with crizotinib; directly reflects scaffold geometry
X-ray crystallography c-MET binding mode structure-activity relationship

Best-Fit Research and Industrial Application Scenarios for 3-(Benzyloxy)-5-phenylpyridin-2-amine


Kinase-Focused Medicinal Chemistry: Starting Scaffold for c-MET/ALK Dual Inhibitor Optimization

3-(Benzyloxy)-5-phenylpyridin-2-amine is the validated core scaffold for structure-based optimization of dual c-MET/ALK inhibitors. Teams initiating new kinase programs can use this compound as a benchmarking standard to compare ligand efficiency and binding-mode vectors against in-house chemotypes, leveraging the published X-ray data (PDB 2WGJ, 2XP2) that confirm the 3-benzyloxy orientation [1].

Fragment-Based Drug Discovery: Reference Compound for Hydrophobic Back-Pocket Occupancy

In fragment-based drug discovery (FBDD) campaigns targeting kinases with a deep hydrophobic back pocket (e.g., c-MET, ALK, ROS1), this compound serves as a reference fragment that demonstrates optimal vector geometry for back-pocket occupancy, enabling computational chemists to virtually screen alternative linkers while maintaining the productive binding mode [1].

Chemical Biology Probe Development: Parent Structure for Affinity Reagents and PROTACs

The 2-amino-5-aryl-3-benzyloxypyridine scaffold, with 3-(benzyloxy)-5-phenylpyridin-2-amine as the unsubstituted parent, provides a synthetic handle for introducing linker attachments (e.g., at the C5 phenyl ring) while preserving c-MET/ALK binding, making it an ideal starting point for designing PROTACs, affinity chromatography resins, or fluorescent probes [1].

Benchmarking New c-MET Inhibitor Chemotypes Against a Clinically Validated Scaffold

For pharmaceutical R&D groups developing next-generation c-MET or ALK inhibitors, 3-(benzyloxy)-5-phenylpyridin-2-amine represents the minimal pharmacophoric element of the crizotinib lineage. It can be used in head-to-head biochemical and cellular assays to demonstrate whether a novel chemotype offers a meaningful LE or selectivity advantage over the clinically validated 2-amino-5-aryl-3-benzyloxypyridine series [1].

Application
Selection Property
Validation Focus
c-MET/ALK inhibitor optimization
Reported scaffold with published binding mode
Ligand efficiency and vector geometry validation
Fragment-based back-pocket targeting
3-Benzyloxy vector orientation
Cocrystal structure review (PDB 2WGJ, 2XP2)
PROTAC/affinity probe design
C5 phenyl synthetic handle
Binding preservation after linker attachment
Kinase inhibitor benchmarking
Scaffold used in crizotinib development
Head-to-head LE and selectivity assays
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